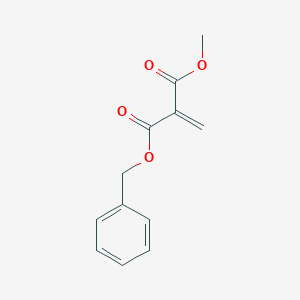

Methyl 2-(benzyloxycarbonyl)acrylate

Description

Properties

Molecular Formula |

C12H12O4 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

3-O-benzyl 1-O-methyl 2-methylidenepropanedioate |

InChI |

InChI=1S/C12H12O4/c1-9(11(13)15-2)12(14)16-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |

InChI Key |

XKFDXWLAMHERNG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=C)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Michael Addition Reactions:

Methyl 2-(benzyloxycarbonyl)acrylate serves as an effective Michael acceptor in the synthesis of γ-nitro-α-amino acids. For instance, it can react with nitromethane in the presence of a base (e.g., potassium fluoride) to yield high-yielding adducts, demonstrating its utility in generating functionalized amino acids .

Synthesis of Peptides:

The compound is also involved in peptide synthesis where it acts as a building block for constructing more complex peptide structures. Its benzyloxycarbonyl (Cbz) protection group facilitates selective reactions, allowing for the formation of various amino acid derivatives .

Polymer Chemistry

Polymerization Reactions:

Methyl 2-(benzyloxycarbonyl)acrylate can be polymerized to create block copolymers. These copolymers have applications in drug delivery systems due to their amphiphilic properties, which allow them to encapsulate drugs effectively . The self-assembly behavior of these polymers can lead to the formation of nanoscale structures beneficial for targeted therapy.

Adhesives and Coatings:

The compound's acrylate functionality makes it suitable for formulating adhesives and coatings. Its incorporation into polymer matrices enhances mechanical properties and thermal stability, making it ideal for industrial applications .

Biomedical Applications

Drug Delivery Systems:

The amphiphilic nature of polymers derived from methyl 2-(benzyloxycarbonyl)acrylate facilitates drug encapsulation and controlled release, which is crucial in developing effective drug delivery systems. These systems can improve the bioavailability of poorly soluble drugs .

Tissue Engineering:

In tissue engineering, this compound can be utilized to create scaffolds that support cell growth and tissue regeneration. The ability to tailor the mechanical and degradation properties of the resulting polymers allows for customization based on specific tissue engineering needs .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-(benzyloxycarbonyl)acrylate with structurally or functionally related acrylate derivatives:

Structural and Functional Comparison

Physical Properties

Key Research Findings

- Synthetic Utility : Methyl 2-(benzyloxycarbonyl)acrylate’s Cbz group enhances selectivity in nucleophilic additions compared to unsubstituted acrylates like methyl acrylate .

- Thermal Behavior: Unlike methyl 2-cyanoacrylate, which polymerizes exothermically at room temperature, Methyl 2-(benzyloxycarbonyl)acrylate requires elevated temperatures or catalysts for polymerization, making it more controllable .

- Pharmaceutical Relevance : Analogues such as pyrimidine derivatives (e.g., compound) highlight the role of acrylate intermediates in synthesizing bioactive molecules, including antivirals and anti-inflammatories .

Preparation Methods

Benzyloxycarbonyl (Cbz) Group Installation

Amino protection precedes esterification in multistep syntheses. For example, treating 2-aminothiazole derivatives with benzyl chloroformate in dichloromethane and pyridine yields Cbz-protected intermediates. Key steps:

Esterification via Alkoxide Intermediates

Sodium hydride-mediated alkoxylation using diphenylmethyl carbamate in tetrahydrofuran (THF) at 60°C introduces the methyl ester. Post-reaction acidification and extraction yield the final product with 63.5% efficiency.

Analytical and Spectroscopic Data

Physical Properties

Spectroscopic Characterization

-

IR (CHCl₃) : 3410 cm⁻¹ (N–H stretch), 1730 cm⁻¹ (ester C=O).

-

¹H NMR (CDCl₃) : δ 7.97 (d, J = 8.4 Hz, 2H, Ar–H), 5.21 (s, 2H, CH₂Ph), 3.76 (s, 3H, OCH₃).

Emerging Methodologies

Recent advances include photoflow reactors for continuous esterification, reducing reaction times from hours to minutes. Additionally, enzyme-catalyzed esterifications using lipases (e.g., Candida antarctica) show promise for enantioselective syntheses, though yields remain suboptimal (~70%) compared to traditional methods .

Q & A

Q. What are the recommended safety protocols for handling Methyl 2-(benzyloxycarbonyl)acrylate in laboratory settings?

Methyl 2-(benzyloxycarbonyl)acrylate requires strict safety measures due to its reactivity and potential health hazards. Key protocols include:

- Personal Protective Equipment (PPE): Wear indirect-vent, splash-resistant goggles, face shields, and chemically resistant gloves (e.g., nitrile or neoprene) . Clean protective clothing should be worn daily and laundered by trained personnel to avoid contamination .

- Emergency Procedures: Provide eye wash stations and emergency showers in the immediate work area. In case of skin contact, wash thoroughly with water and soap; for eye exposure, irrigate for at least 15 minutes .

- Ventilation: Use fume hoods or local exhaust systems to minimize inhalation risks. Respiratory protection (e.g., NIOSH-approved masks) may be necessary for high-exposure scenarios .

- Waste Disposal: Contaminated materials should be treated as hazardous waste and disposed of according to institutional guidelines .

Q. What are the common synthetic routes for Methyl 2-(benzyloxycarbonyl)acrylate and its derivatives?

The compound is typically synthesized via carbamate-protected intermediates or Michael addition reactions. A representative method involves:

- Reagents: Benzyl (1-cyano-1-methylethyl) carbamate and dimethyl acetylene dicarboxylate in xylene .

- Conditions: Heating to 407 K for 10 hours under inert atmosphere, followed by cooling to precipitate the product .

- Purification: Recrystallization from ethanol or column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) .

- Derivatization: The acrylate moiety can undergo nucleophilic additions or polymerize under radical initiators (e.g., AIBN) to form functionalized polymers .

Advanced Research Questions

Q. How can X-ray crystallography be utilized to determine the molecular conformation of Methyl 2-(benzyloxycarbonyl)acrylate derivatives?

X-ray crystallography provides atomic-level structural insights:

- Data Collection: Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect φ and ω scans at 293 K, correcting for absorption with multi-scan methods (e.g., SADABS) .

- Structure Refinement: Solve via direct methods (SHELXS) and refine using full-matrix least-squares (SHELXL). Key parameters include R-factor (<0.05), wR(F²) (<0.17), and Z (molecules per unit cell) .

- Conformational Analysis: For example, derivatives exhibit V-shaped geometries with dihedral angles between aromatic and heterocyclic rings (e.g., 52.26° in pyrimidine derivatives) . Intramolecular hydrogen bonds (e.g., O–H···O) stabilize specific conformations .

Q. What strategies are effective in resolving contradictions in spectroscopic data for Methyl 2-(benzyloxycarbonyl)acrylate derivatives?

Discrepancies in NMR, IR, or mass spectra can arise from tautomerism or crystallographic disorder. Mitigation strategies include:

- Multi-Technique Validation: Cross-validate NMR (¹H/¹³C) with X-ray structures to confirm bond lengths and angles .

- Dynamic NMR Studies: Monitor temperature-dependent shifts to identify tautomeric equilibria (e.g., keto-enol forms) .

- Computational Modeling: Use DFT (B3LYP/6-31G*) to predict spectroscopic profiles and compare with experimental data .

Q. How is Methyl 2-(benzyloxycarbonyl)acrylate employed in the synthesis of bioactive pyrimidine derivatives?

The acrylate group serves as a Michael acceptor in heterocyclic synthesis:

- Mechanism: React with amidines or thioureas to form pyrimidine cores. For example, cyclization with benzyl carbamate derivatives yields 5-hydroxy-6-methoxypyrimidine-4-carboxylates .

- Bioactivity: Derivatives exhibit therapeutic potential, including anti-inflammatory (e.g., afloqualone analogs) and antimicrobial properties (e.g., sulfadiazine-like activity) .

- Optimization: Introduce substituents at the 2- and 4-positions of the pyrimidine ring to modulate solubility and target affinity .

Q. What role does Methyl 2-(benzyloxycarbonyl)acrylate play in controlled radical polymerization techniques?

The acrylate moiety participates in single-electron transfer living radical polymerization (SET-LRP):

- Catalyst System: Cu⁰/CuBr₂/PMDETA in polar solvents (e.g., DMSO) at room temperature .

- Branching Control: Use bifunctional inimer agents (e.g., 2-(2-bromoisobutyryloxy)ethyl acrylate) to synthesize hyperbranched polyacrylates with tunable molecular weights (Đ <1.2) .

- Applications: Branched polymers exhibit enhanced thermal stability and mechanical properties for coatings or drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.